4'-Carboxylic acid imrecoxib is a significant metabolite of imrecoxib, which is a novel and moderately selective inhibitor of cyclooxygenase-2 (COX-2). This compound is primarily studied for its anti-inflammatory properties and its role in the treatment of conditions such as osteoarthritis. Imrecoxib itself has been introduced into clinical trials, particularly in China, demonstrating efficacy in alleviating pain and inflammation associated with various inflammatory diseases .
The synthesis of 4'-carboxylic acid imrecoxib occurs through metabolic pathways involving cytochrome P450 enzymes in the liver. The primary method for its formation involves the hydroxylation of imrecoxib to produce 4'-hydroxymethyl imrecoxib (M4), which is subsequently oxidized to form 4'-carboxylic acid imrecoxib (M2) .
The metabolic conversion from imrecoxib to its carboxylic acid form has been studied using rat liver microsomes. The process is NADPH-dependent and follows Michaelis-Menten kinetics, indicating that a specific isoform of cytochrome P450 is responsible for this transformation. The kinetic parameters have been quantified, revealing a Km value of approximately 178.2 µmol/L for untreated rat liver microsomes .
The molecular formula for 4'-carboxylic acid imrecoxib is C21H23NO3S. Its structure features a pyrrolone ring connected to a sulfonyl-phenyl group and a methyl-phenyl group.
The primary reaction involving 4'-carboxylic acid imrecoxib is its formation from 4'-hydroxymethyl imrecoxib through oxidation. This reaction is facilitated by cytochrome P450 enzymes and requires NADPH as a cofactor. The metabolic pathway can be summarized as follows:
The formation rate of 4'-carboxylic acid imrecoxib has been shown to be influenced by various factors including enzyme induction by dexamethasone and inhibition by ketoconazole, indicating the involvement of specific cytochrome P450 isoforms in this metabolic pathway .
As a metabolite of imrecoxib, 4'-carboxylic acid imrecoxib retains some pharmacological activity related to the inhibition of COX-2. By inhibiting this enzyme, it reduces the synthesis of inflammatory mediators such as prostaglandins, thereby exerting anti-inflammatory effects.
The mechanism involves binding to the active site of COX-2, leading to decreased expression of COX-2 mRNA and subsequent reduction in inflammatory responses .
Relevant analyses indicate that while 4'-carboxylic acid imrecoxib has similar properties to its parent compound, its solubility and stability profiles may differ due to structural modifications.
4'-Carboxylic acid imrecoxib serves primarily as a research compound in pharmacokinetic studies aimed at understanding the metabolism and efficacy of COX-2 inhibitors. Its role in elucidating the pharmacological pathways involved in inflammation makes it valuable for developing new anti-inflammatory therapies.
Additionally, studies have indicated its potential use in clinical settings for managing pain associated with osteoarthritis, paralleling the therapeutic applications of its parent compound, imrecoxib .
CAS No.: 27542-17-2
CAS No.: 1232-43-5
CAS No.:
CAS No.:
CAS No.: 59384-04-2